4-(2-Aminoethyl)tetrahydropyran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloroallyl lawsone can be synthesized through a chemical reaction involving lawsone and dichloroallyl chloride. The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for dichloroallyl lawsone are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dichloroallyl lawsone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dichloroallyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with dichloroallyl lawsone under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
Biology: It has been investigated for its effects on cellular pathways and its potential as a tool for studying cell biology.
Industry: It is used in the development of anticancer drugs and other therapeutic agents.
Mechanism of Action
Dichloroallyl lawsone exerts its effects primarily by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. This inhibition disrupts nucleotide synthesis, leading to the depletion of essential nucleotides and subsequent cell death. The compound also affects other molecular targets and pathways, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Lapachol: Another naphthoquinone derivative with anticancer properties.
Atovaquone: A hydroxynaphthoquinone used as an antimalarial and antipneumocystic agent.
Lawsone: The parent compound, known for its use in henna and its biological activities
Uniqueness
Dichloroallyl lawsone is unique due to its specific dichloroallyl group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows it to interact more effectively with its molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-(oxan-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMADPOGYCRPAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378278 |
Source
|
Record name | 4-(2-Aminoethyl)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65412-03-5 |
Source
|
Record name | 4-(2-Aminoethyl)tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(oxan-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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